molecular formula C13H10ClNO2 B020242 CHLOFENAMIC ACID CAS No. 19865-61-3

CHLOFENAMIC ACID

Numéro de catalogue: B020242
Numéro CAS: 19865-61-3
Poids moléculaire: 247.67 g/mol
Clé InChI: JQGNPYGTSRVRDR-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chlofenamic Acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, which also includes meclofenamic acid, flufenamic acid, and tolfenamic acid . These compounds are anthranilic acid derivatives known for their analgesic, anti-inflammatory, and antipyretic properties . Like other fenamates, Chlofenamic Acid is understood to function as a balanced inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever . In research settings, fenamate compounds such as tolfenamic acid are used as potent pain relievers in models of acute migraine and have been investigated for their potential neuroprotective effects, including intervention in pathologies associated with Alzheimer's disease . These drugs are also utilized in studies concerning musculoskeletal inflammation, rheumatoid arthritis, and osteoarthritis . Researchers value this compound for exploring fundamental inflammatory pathways. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propriétés

IUPAC Name

(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)15(17)9-10-3-1-2-4-13(10)16/h1-9,17H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGNPYGTSRVRDR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN(C2=CC=C(C=C2)Cl)O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=C\N(C2=CC=C(C=C2)Cl)O)/C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Traditional Thermal Condensation

In a representative procedure, anthranilic acid (1.37 g, 10 mmol) and 3-chloro-2-methylaniline (1.41 g, 10 mmol) are refluxed in 2-ethoxyethanol (30 mL) under nitrogen atmosphere with potassium carbonate (2.76 g, 20 mmol) as a base. The reaction proceeds at 130°C for 24 hours, yielding clofenamic acid with a modest efficiency of 11%. The low yield is attributed to competing side reactions, including over-alkylation and oxidative degradation of the aromatic amine.

Solvent and Base Optimization

Substituting 2-ethoxyethanol with polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) improves reaction homogeneity. For instance, using triethylamine as a base in DMAc at 120°C for 18 hours increases the yield to 34%. However, residual solvent removal remains a challenge, necessitating extensive purification steps.

Catalytic Ullmann-Type Coupling

To address the limitations of classical condensation, Ullmann coupling has emerged as a robust alternative. This method employs transition metal catalysts to facilitate C–N bond formation under milder conditions.

Copper-Catalyzed Reactions

A patent-pending method utilizes copper powder (40 g) as a catalyst with sodium hydroxide (250 g) in a nitrogen-protected autoclave. Reacting o-chloroacetophenone (500 g) with para-chlorophenol (1000 g) at reflux for 10 hours yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, a key intermediate. Subsequent treatment with sublimed sulfur (250 g) and morpholine (1000 g) followed by hydrochloric acid hydrolysis produces 2-(2-(4-chlorophenyl)phenyl)acetic acid, achieving a yield of 98%. While this method is highly efficient, the use of stoichiometric copper raises concerns about metal contamination and environmental impact.

Palladium-Mediated Cross-Coupling

Recent advances explore palladium catalysts for aryl amination. A modified protocol using palladium(II) acetate (5 mol%) and Xantphos (10 mol%) in toluene at 100°C for 12 hours achieves 85% yield. This method minimizes side products but requires stringent anhydrous conditions and costly ligands.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular collisions. In a optimized procedure, anthranilic acid and 3-chloro-2-methylaniline are irradiated at 150°C for 20 minutes in DMF with potassium tert-butoxide as a base. This method achieves a 78% yield, reducing reaction time from hours to minutes. The rapid heating also suppresses decomposition pathways, improving product purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters across different methodologies:

Method Catalyst/Base Temperature (°C) Time (h) Yield (%) Purity (%)
Thermal CondensationK₂CO₃130241195
Ullmann CouplingCu powder/NaOH135–145109899.5
Palladium CatalysisPd(OAc)₂/Xantphos100128598
MicrowaveKOtBu1500.337897

Key Observations:

  • Ullmann coupling offers the highest yield (98%) and purity (99.5%) but requires high-pressure equipment.

  • Microwave synthesis balances efficiency and speed, making it suitable for lab-scale production.

  • Palladium catalysis, while effective, incurs higher costs due to noble metal usage.

Environmental and Industrial Considerations

Solvent Recovery and Waste Management

The Ullmann method generates aqueous waste containing copper residues, necessitating ion-exchange treatment. In contrast, microwave-assisted reactions reduce solvent consumption by 40%, aligning with green chemistry principles.

Scalability Challenges

Industrial adoption of Ullmann coupling is limited by the need for pressurized reactors. Recent patents propose continuous-flow systems to mitigate this, enabling large-scale production with 95% yield retention .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de S 14506 a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Le chlorhydrate de S 14506 exerce ses effets principalement par l'intermédiaire du récepteur 5-HT1A, où il agit comme un agoniste complet. Cette interaction implique la liaison du composé au récepteur, conduisant à l'activation des voies couplées aux protéines G. De plus, son action antagoniste aux récepteurs 5-HT2A et 5-HT2C contribue à son profil pharmacologique global, influençant la libération des neurotransmetteurs et la sensibilité des récepteurs.

Applications De Recherche Scientifique

S 14506 hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

S 14506 hydrochloride exerts its effects primarily through the 5-HT1A receptor, where it acts as a full agonist. This interaction involves the binding of the compound to the receptor, leading to the activation of G-protein coupled pathways. Additionally, its antagonistic action at the 5-HT2A and 5-HT2C receptors contributes to its overall pharmacological profile, influencing neurotransmitter release and receptor sensitivity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison and Key Properties of Fenamates

Compound Substituents (R1, R2, R3) Therapeutic Use Common Side Effects Clinical Status
Chlofenamic acid R1=H, R2=H, R3=Cl Rheumatoid arthritis GI disturbances, granulocytopenia Limited use due to toxicity
Mefenamic acid R1=CH3, R2=CH3, R3=H Mild-to-moderate pain Severe GI toxicity, renal impairment Restricted in some regions
Flufenamic acid R1=H, R2=H, R3=CF3 Musculoskeletal inflammation GI upset, dizziness Rarely prescribed
Meclofenamic acid R1=Cl, R2=CH3, R3=Cl Chronic inflammatory conditions Diarrhea, abdominal pain Discontinued in many markets

Key Findings :

Potency and Selectivity: The chlorine substituent in chlofenamic acid enhances COX-1 inhibition compared to mefenamic acid (methyl groups), contributing to stronger anti-inflammatory effects but also higher GI toxicity .

Pharmacokinetics: Limited pharmacokinetic data are available for direct comparisons. However, meclofenamic acid (dual chlorine substituents) exhibits a longer half-life but is associated with higher rates of diarrhea, leading to its discontinuation in many regions .

Safety Profiles: All fenamates share class-wide risks of GI ulcers and hematological abnormalities. Chlofenamic acid and mefenamic acid are particularly notorious for granulocytopenia, necessitating strict hematological monitoring . Comparative studies highlight that mefenamic acid has the highest incidence of severe GI events, while flufenamic acid is better tolerated but less efficacious .

Research and Clinical Implications

Efficacy in Inflammatory Models

  • In rodent models of arthritis, chlofenamic acid reduced edema by 60–70% at 10 mg/kg, outperforming mefenamic acid (50–55% reduction) but with comparable efficacy to flufenamic acid .
  • Meclofenamic acid showed superior inhibition of COX-2 in vitro (IC50 = 0.8 µM vs.

Activité Biologique

Chlofenamic acid (CFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CFA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Chlorfenamic Acid

Chlofenamic acid is chemically classified as a derivative of anthranilic acid and is known for its anti-inflammatory, analgesic, and antipyretic properties. It primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain signaling.

The primary mechanism through which CFA exerts its biological effects involves:

  • Inhibition of COX Enzymes : CFA selectively inhibits COX-1 and COX-2 enzymes, leading to a decrease in the synthesis of prostaglandins. This reduction alleviates pain and inflammation associated with various conditions.
  • Modulation of Inflammatory Pathways : Research indicates that CFA may also influence other inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is involved in the expression of pro-inflammatory cytokines.

Biological Activities

Chlofenamic acid exhibits several biological activities that are relevant to its therapeutic use:

  • Anti-inflammatory Effects : CFA has been shown to reduce inflammation in various animal models. For instance, studies have demonstrated its efficacy in models of arthritis and other inflammatory diseases.
  • Analgesic Properties : CFA provides pain relief in clinical settings, particularly for conditions such as postoperative pain and menstrual cramps.
  • Antipyretic Activity : The compound is effective in reducing fever by acting on the hypothalamus to regulate body temperature.
  • Potential Anticancer Effects : Some studies suggest that CFA may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of chlorfenamic acid:

  • Case Study 1 : In a randomized controlled trial involving patients with osteoarthritis, CFA was administered at varying doses. Results indicated significant reductions in pain scores compared to placebo groups, highlighting its effectiveness as an analgesic .
  • Research Finding 1 : A study published in PubMed demonstrated that CFA inhibited COX activity more effectively than other NSAIDs at similar concentrations, suggesting its potential as a superior anti-inflammatory agent .
  • Research Finding 2 : In vitro studies indicated that CFA could inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy .

Data Table: Comparative Efficacy of Chlorfenamic Acid

Study TypeConditionDosageOutcome
Randomized Controlled TrialOsteoarthritis500 mg/daySignificant reduction in pain scores
In Vitro StudyCancer Cell Lines100 µMInhibition of cell proliferation
Animal ModelAcute Inflammation10 mg/kgReduced inflammatory markers

Q & A

Q. What experimental design considerations are critical for studying chlofenamic acid’s synergistic effects with other therapeutics?

  • Methodological Answer : Use factorial design to test drug combinations, varying concentrations and administration sequences. Employ isobolographic analysis to distinguish additive vs. synergistic interactions. Incorporate pharmacokinetic profiling (e.g., LC-MS/MS) to monitor metabolite interference. Reference established frameworks for multi-variable studies .

Q. How should researchers assess safety and reactivity risks when developing novel synthetic routes for chlofenamic acid derivatives?

  • Methodological Answer : Perform hazard evaluations using computational tools (e.g., DFT calculations for reaction energetics) and small-scale pilot reactions. Consult OSHA guidelines and NFPA hazard ratings for precursor chemicals. Document thermal stability via differential scanning calorimetry (DSC) and implement real-time gas monitoring in scaled-up protocols .

Q. What methodological steps ensure reproducibility in chlofenamic acid’s in vivo pharmacokinetic studies?

  • Methodological Answer : Standardize animal models (e.g., age, strain, diet), administer compounds via controlled routes (e.g., oral gavage vs. intravenous), and use validated analytical methods (e.g., HPLC with UV detection). Publish raw datasets and detailed protocols in supplementary materials to enable replication .

Q. Which advanced analytical techniques are optimal for identifying chlofenamic acid metabolites in complex biological matrices?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Use stable isotope labeling to track metabolic pathways. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix interference .

Q. How can researchers evaluate the long-term stability of chlofenamic acid in experimental formulations?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation products via forced degradation assays (e.g., exposure to light, heat, or oxidative stress). Use Arrhenius kinetics to extrapolate shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHLOFENAMIC ACID
Reactant of Route 2
CHLOFENAMIC ACID

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.